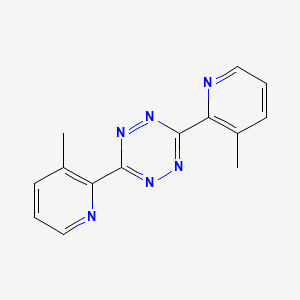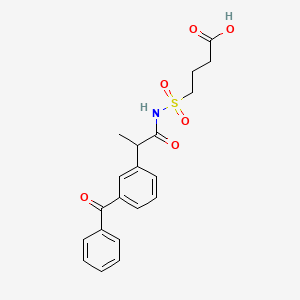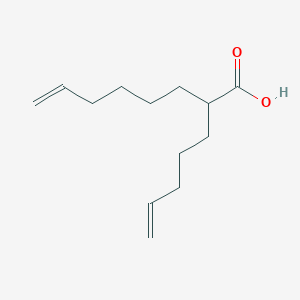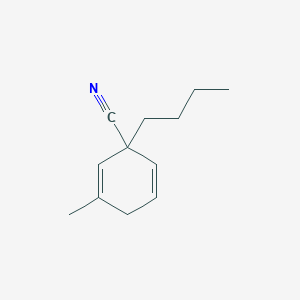
lithium;1-chloro-2-methoxybenzene-5-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-chloro-2-methoxybenzene-5-ide is an organolithium compound with the molecular formula C7H6ClLiO. This compound is a derivative of benzene, where a chlorine atom and a methoxy group are substituted at the 1 and 2 positions, respectively, and a lithium ion is bonded to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-2-methoxybenzene-5-ide typically involves the reaction of 1-chloro-2-methoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction parameters.
化学反应分析
Types of Reactions
Lithium;1-chloro-2-methoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions, such as the Birch reduction, where the aromatic ring is partially reduced to form cyclohexadiene derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common due to the presence of the electron-donating methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as sodium or lithium in liquid ammonia are used for Birch reduction. The reaction is performed at low temperatures to stabilize the intermediate species.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction reactions can produce cyclohexadiene derivatives.
科学研究应用
Lithium;1-chloro-2-methoxybenzene-5-ide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of lithium;1-chloro-2-methoxybenzene-5-ide involves its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, allowing the compound to participate in various nucleophilic substitution reactions. The presence of the methoxy group can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
1-Chloro-2-methoxybenzene: This compound lacks the lithium atom and is less reactive in nucleophilic substitution reactions.
2-Chloroanisole: Similar structure but different substitution pattern, leading to different reactivity and applications.
Lithium;1-chloro-4-methoxybenzene-5-ide: A positional isomer with different reactivity due to the position of the substituents.
Uniqueness
Lithium;1-chloro-2-methoxybenzene-5-ide is unique due to the presence of both a lithium atom and a methoxy group on the benzene ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
属性
CAS 编号 |
718642-12-7 |
|---|---|
分子式 |
C7H6ClLiO |
分子量 |
148.5 g/mol |
IUPAC 名称 |
lithium;1-chloro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.Li/c1-9-7-5-3-2-4-6(7)8;/h3-5H,1H3;/q-1;+1 |
InChI 键 |
ZDSUACIYJWHLAG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].COC1=C(C=[C-]C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


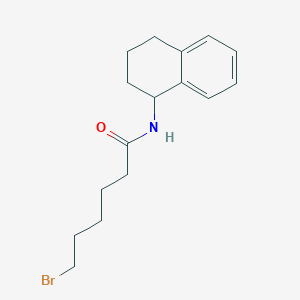
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
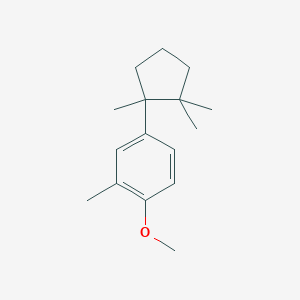

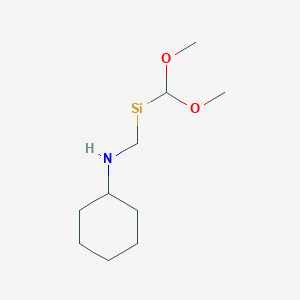
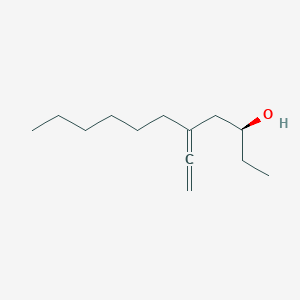

![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
